molecular formula C9H17NO2 B1531707 1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1602284-75-2

1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1531707
CAS No.: 1602284-75-2
M. Wt: 171.24 g/mol
InChI Key: JPZZKKRSCWMHDO-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one, also known as EHP-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in a variety of fields. EHP-1 is a derivative of piperidine and is composed of a unique combination of both hydroxy and ethyl groups. It has been studied for its potential use as a drug, as a reagent in organic synthesis, and as a biochemical reagent.

Scientific Research Applications

Synthesis of Carbonyl Compounds

A study highlighted an efficient alcohol oxidation system catalyzed by TEMPO (2,2,6,6-tetramethylpiperidin-l-yloxy), using a recyclable hypervalent iodine(III) reagent. This process is notable for its environmental friendliness and high yields of carbonyl compounds from alcohols, showing potential applications in synthesizing compounds related to "1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one" (Xiao‐Qiang Li & Chi Zhang, 2009).

Crystal Structure Analysis

Another study focused on the crystal structure and Hirshfeld surface analysis of related piperidin-4-one derivatives, providing insights into molecular interactions that could influence the synthesis and applications of similar compounds (M. Gümüş et al., 2022).

Conformational Studies

Research on the unexpected shielding of methyl group protons in some piperidines, including 3-ethyl-4-hydroxy-4-phenylpiperidines, provides valuable information on molecular conformations and the electronic environment. These insights are crucial for understanding the chemical behavior of "this compound" and its derivatives (A. Manimekalai et al., 2008).

Catalysis and Ligand Applications

A study presented "1,1,1-tris(hydroxymethyl)ethane" as a new, efficient, and versatile ligand for copper-catalyzed cross-coupling reactions, suggesting potential for similar ligands derived from "this compound" in facilitating various organic synthesis reactions (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Mercury Ion Partitioning

Research into the partitioning of mercury(ii) ions from aqueous solutions with a new hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid indicates the potential application of "this compound" derivatives in environmental remediation and selective metal ion separation (J. Holbrey et al., 2003).

Properties

IUPAC Name

1-(3-ethyl-4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-8-6-10(7(2)11)5-4-9(8)12/h8-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZZKKRSCWMHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethyl-4-hydroxypiperidin-1-yl)ethan-1-one
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Reactant of Route 6
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